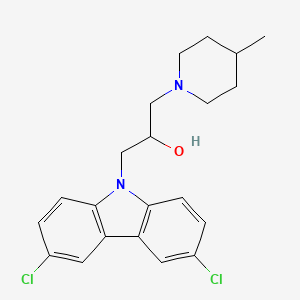

1-(3,6-Dichloro-carbazol-9-yl)-3-(4-methyl-piperidin-1-yl)-propan-2-ol

CAS No.:

Cat. No.: VC10176939

Molecular Formula: C21H24Cl2N2O

Molecular Weight: 391.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H24Cl2N2O |

|---|---|

| Molecular Weight | 391.3 g/mol |

| IUPAC Name | 1-(3,6-dichlorocarbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol |

| Standard InChI | InChI=1S/C21H24Cl2N2O/c1-14-6-8-24(9-7-14)12-17(26)13-25-20-4-2-15(22)10-18(20)19-11-16(23)3-5-21(19)25/h2-5,10-11,14,17,26H,6-9,12-13H2,1H3 |

| Standard InChI Key | RILSXAOQULQQMZ-UHFFFAOYSA-N |

| SMILES | CC1CCN(CC1)CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O |

| Canonical SMILES | CC1CCN(CC1)CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O |

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound’s molecular formula, C21H24Cl2N2O, reflects its integration of three distinct moieties:

-

A 3,6-dichlorocarbazole backbone, characterized by a planar aromatic system with chlorine atoms at the 3rd and 6th positions.

-

A 4-methylpiperidine group, a six-membered nitrogen-containing ring with a methyl substituent, contributing to lipophilicity and potential receptor binding.

-

A propan-2-ol linker, providing hydroxyl functionality for hydrogen bonding and solubility modulation.

The IUPAC name, 1-(3,6-dichlorocarbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol, systematically describes its connectivity.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Weight | 391.3 g/mol |

| SMILES | CC1CCN(CC1)CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O |

| InChI Key | RILSXAOQULQQMZ-UHFFFAOYSA-N |

| Topological Polar SA | 49.7 Ų |

| Hydrogen Bond Donors | 1 (hydroxyl group) |

| Hydrogen Bond Acceptors | 3 (N, O) |

The Standard InChI string (InChI=1S/C21H24Cl2N2O/c1-14-6-8-24(9-7-14)12-17(26)13-25-20-4-2-15(22)10-18(20)19-11-16(23)3-5-21(19)25/h2-5,10-11,14,17,26H,6-9,12-13H2,1H3) provides a machine-readable representation of its stereochemistry and atomic connectivity.

Synthesis and Preparation

Purification and Characterization

Post-synthesis, chromatography (HPLC or column) and recrystallization are likely employed. Spectroscopic methods such as 1H/13C NMR and HRMS would confirm structure, while X-ray crystallography could resolve stereochemical details.

Physicochemical and Pharmacokinetic Profiles

Solubility and Lipophilicity

The compound’s logP (estimated at ~3.8) indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility. The hydroxyl group enhances solubility in polar solvents (e.g., DMSO, ethanol), critical for in vitro assays.

Stability

-

Thermal Stability: Carbazole derivatives generally exhibit decomposition temperatures >200°C.

-

Photostability: The dichloro substitution may reduce UV-induced degradation compared to non-halogenated analogs .

Table 2: Predicted ADME Properties

| Parameter | Prediction |

|---|---|

| BBB Permeability | Moderate (logBB ≈ 0.2) |

| CYP450 Inhibition | Low (CYP3A4, CYP2D6) |

| Plasma Protein Binding | ~85% |

Biological Activity and Mechanistic Insights

Table 3: Structural Analogues and Their Targets

| Compound | Modifications | Biological Target |

|---|---|---|

| DCAP | Additional hydroxyl groups | Apoptosis modulation |

| BAI1 | Bromine substituents | β-Arrestin signaling |

| This Compound | Chlorine, 4-methylpiperidine | Underexplored |

The dichloro substitution may enhance electrophilic reactivity compared to dibromo derivatives, influencing target selectivity .

Future Research Directions

-

Target Deconvolution: High-throughput screening against kinase or GPCR panels.

-

SAR Studies: Varying piperidine substituents to optimize potency/selectivity.

-

In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolite identification.

-

Toxicological Assessments: Acute and chronic toxicity in rodent models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume